Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate
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Overview
Description
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, making it an efficient method for producing thiazolidine derivatives . The reaction can be carried out without the need for a catalyst, which simplifies the process and reduces potential side reactions .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, modulating their activity and function. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidine-4-carboxylic acid: Utilized in organic synthesis and as a precursor for various pharmaceuticals.
Uniqueness
Potassium 5,5-dimethyl-1,3-thiazolidine-4-carboxylate dihydrate stands out due to its unique combination of stability, reactivity, and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C6H14KNO4S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
potassium;5,5-dimethyl-1,3-thiazolidine-4-carboxylate;dihydrate |
InChI |
InChI=1S/C6H11NO2S.K.2H2O/c1-6(2)4(5(8)9)7-3-10-6;;;/h4,7H,3H2,1-2H3,(H,8,9);;2*1H2/q;+1;;/p-1 |
InChI Key |
WFANFTRWCHUDAF-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(NCS1)C(=O)[O-])C.O.O.[K+] |
Origin of Product |
United States |
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